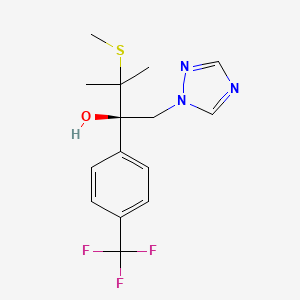

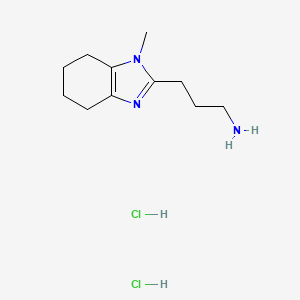

![molecular formula C19H22N2O B2371097 1-[4-(4-Benzylpiperazin-1-yl)phenyl]ethanone CAS No. 163733-55-9](/img/structure/B2371097.png)

1-[4-(4-Benzylpiperazin-1-yl)phenyl]ethanone

Vue d'ensemble

Description

“1-[4-(4-Benzylpiperazin-1-yl)phenyl]ethanone” is a synthetic compound that is classified under the group of cathinones. It has a molecular formula of C19H22N2O and a molecular weight of 294.39 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes by using sodium cyanoborohydride in methanol .Molecular Structure Analysis

The molecular structure of “1-[4-(4-Benzylpiperazin-1-yl)phenyl]ethanone” consists of a benzylpiperazine moiety attached to a phenyl ethanone group .Physical And Chemical Properties Analysis

“1-[4-(4-Benzylpiperazin-1-yl)phenyl]ethanone” has a density of 1.1±0.1 g/cm3, a boiling point of 382.4±27.0 °C at 760 mmHg, and a melting point of 107-110 °C (lit.) .Applications De Recherche Scientifique

Antimicrobial Activity

The compound has been used in the synthesis of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one . These synthesized compounds have shown significant antibacterial and antifungal activity . The antimicrobial activity was compared with structure-based investigations using docking studies with the crystal structure of oxidoreductase protein organisms .

Molecular Modeling

The compound has been used in molecular modeling studies . The estimated score by genetic algorithm was found to have a good correlation with the experimental inhibitory potency of the derivatives .

Synthesis of Novel Derivatives

The compound has been used in the synthesis of novel derivatives . A series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes .

Herbicidal Activity

Benzotriazole derivatives, which can be synthesized using the compound, have been evaluated for their herbicidal activities . These compounds exhibited weak herbicidal activities against barnyardgrass and rape and KARI enzyme .

Inhibition of Enzymes

The compound has been used in the design and synthesis of heterocyclic compounds that can inhibit enzymes . These compounds can successfully inhibit acetohydroxyacid synthase (ALS or AHAS; EC2.2.2.6), a key enzyme catalysing the biosynthesis of branched-chain amino acids .

Design of New KARI Inhibitors

The compound has been used in the design of new KARI inhibitors . KARI (ketol-acid reductoisomerase; EC 1.1.1.86) is the second enzyme in the common metabolism pathway .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds have been shown to exhibit anticonvulsant activity, suggesting potential targets within the central nervous system .

Mode of Action

Based on the anticonvulsant activity of similar compounds, it can be inferred that this compound may interact with neuronal voltage-sensitive sodium channels . This interaction could potentially inhibit the rapid firing of neurons, thereby preventing seizure activity.

Pharmacokinetics

The compound’s molecular weight (29439100) and LogP value (321430) suggest that it may have good bioavailability .

Result of Action

Similar compounds have been shown to exhibit anticonvulsant activity, suggesting that this compound may have a similar effect .

Propriétés

IUPAC Name |

1-[4-(4-benzylpiperazin-1-yl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O/c1-16(22)18-7-9-19(10-8-18)21-13-11-20(12-14-21)15-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUTPNGXKYQJLBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

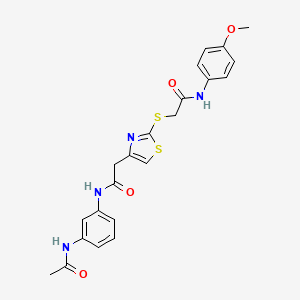

![2-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide](/img/structure/B2371014.png)

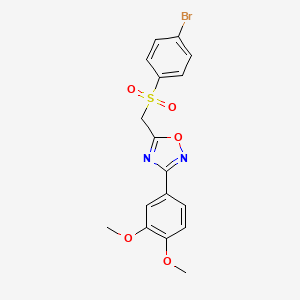

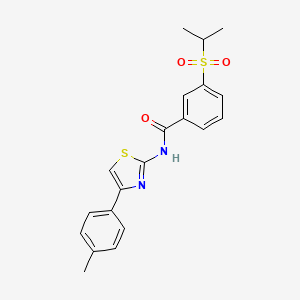

![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethoxybenzamide](/img/structure/B2371015.png)

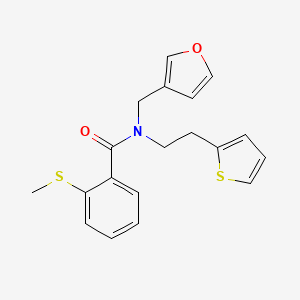

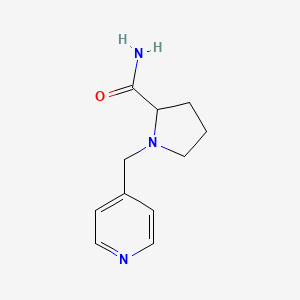

![4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B2371019.png)

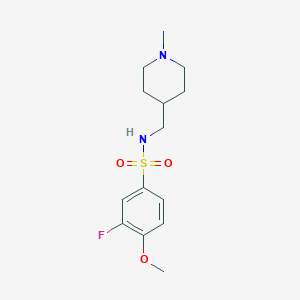

![2-[1,3-Dimethyl-2,6-dioxo-8-[(4-phenylpiperazin-1-yl)methyl]purin-7-yl]acetamide](/img/structure/B2371028.png)

![7-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2371029.png)